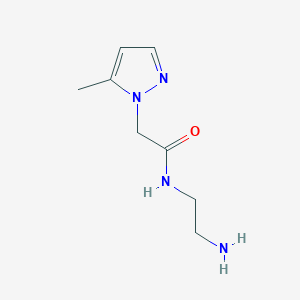
4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C6H10ClFN4O . It is a type of 1,2,3-triazole, a class of heterocyclic compounds that have notable therapeutic importance .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide”, often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process is robust and versatile, allowing for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” is characterized by a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The compound also contains functional groups such as an amine group (-NH2), a carboxamide group (-CONH2), and a fluoroethyl group (-CH2CH2F) .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” are likely to be influenced by its 1,2,3-triazole core and the functional groups it contains. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” include a molecular weight of 208.62 and a molecular formula of C6H10ClFN4O . The compound is expected to have properties typical of 1,2,3-triazoles, such as stability against metabolic degradation .Propriétés
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c1-6(2)12-9(15)8-7(11)5-14(13-8)4-3-10/h5-6H,3-4,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJWLCMKOGUPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)




![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938916.png)





